2,6-Dimethyl-d6-pyridin

Übersicht

Beschreibung

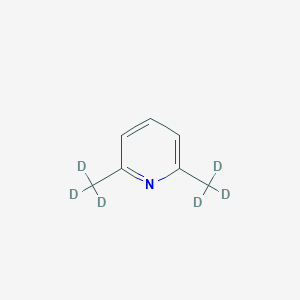

2,6-Dimethyl-d6-pyridine is a deuterated derivative of 2,6-dimethylpyridine, also known as lutidine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl groups. The deuterium labeling makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy, where it serves as a solvent or a reference standard.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-d6-pyridine is extensively used in scientific research due to its unique properties:

Chemistry: It serves as a solvent and reference standard in NMR spectroscopy, aiding in the analysis of complex molecular structures.

Biology: The compound is used in isotope labeling studies to trace metabolic pathways and understand biological processes.

Medicine: It is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry: The compound finds applications in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals

Wirkmechanismus

Target of Action

2,6-Dimethyl-d6-pyridine, also known as 2,6-Lutidine, is an organic compound that is primarily used as a reagent in various chemical reactions . The specific targets of this compound can vary depending on the context of its use In the pharmaceutical industry, it can be used to produce a variety of drugs, each with different targets.

Mode of Action

The mode of action of 2,6-Dimethyl-d6-pyridine is largely dependent on the specific chemical reaction it is involved in. As a reagent, it can participate in various types of reactions, including condensation, oxidation, and reduction . The compound’s interaction with its targets often results in the formation of new chemical bonds, leading to the creation of new compounds.

Biochemical Pathways

The biochemical pathways affected by 2,6-Dimethyl-d6-pyridine are also dependent on the specific context of its use. For instance, in the synthesis of certain pharmaceuticals, it may be involved in pathways related to the formation of heterocyclic compounds . .

Biochemische Analyse

Biochemical Properties

It is known that the positions of ν8a and ν* (NH) bands in the spectrum of protonated 2,6-Dimethyl-d6-pyridine vary with the strength of Brønsted acidity . The higher the ν* (NH) wavenumber and the lower the ν8a wavenumber, the stronger the acidity .

Cellular Effects

It is known that the compound is a volatile flavor compound that is reported to occur in soy sauce and boiled buckwheat flour . It is also one of the key volatiles bases found in cigar and cigarette smoke .

Molecular Mechanism

It is known that the compound is less nucleophilic than pyridine due to the steric effects of the two methyl groups . This property could potentially influence its interactions with other biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 144 °C and a melting point of -5.8 °C .

Metabolic Pathways

It is known that pyridines can be biodegraded via multiple pathways . Methylation significantly retards degradation of the pyridine ring .

Transport and Distribution

It is known that the compound is soluble in water .

Subcellular Localization

It is known that the compound is a colorless liquid with mildly basic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-d6-pyridine typically involves the deuteration of 2,6-dimethylpyridine. One common method includes the use of deuterated reagents such as deuterium gas (D2) or deuterated solvents. The process may involve catalytic hydrogenation where a catalyst like palladium on carbon (Pd/C) is used to facilitate the exchange of hydrogen atoms with deuterium atoms under controlled conditions of temperature and pressure .

Industrial Production Methods: Industrial production of 2,6-dimethyl-d6-pyridine follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the removal of any non-deuterated impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethyl-d6-pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the pyridine ring to piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products:

Oxidation: Pyridine carboxylic acids

Reduction: Piperidine derivatives

Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives

Vergleich Mit ähnlichen Verbindungen

2,6-Dimethylpyridine (Lutidine): The non-deuterated form of the compound, commonly used in organic synthesis and as a solvent.

2,6-Dimethylpyrazine: Another heterocyclic compound with similar structural features but different chemical properties and applications.

2,6-Dimethyl-1,4-diazine: A related compound with applications in the synthesis of pharmaceuticals and agrochemicals

Uniqueness: 2,6-Dimethyl-d6-pyridine stands out due to its deuterium labeling, which provides unique advantages in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms enhances the compound’s utility in tracing and analyzing complex chemical and biological processes without interference from hydrogen signals .

Biologische Aktivität

2,6-Dimethyl-d6-pyridine, a deuterated derivative of 2,6-dimethylpyridine, is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicinal chemistry.

2,6-Dimethyl-d6-pyridine has the molecular formula and is characterized by a pyridine ring with two methyl groups at the 2 and 6 positions. The introduction of deuterium (d6) enhances its stability and alters its reactivity profile, which can be advantageous in biological studies and drug development.

Synthesis methods for 2,6-dimethyl-d6-pyridine typically involve the use of deuterated reagents in the alkylation processes or through multicomponent reactions that incorporate deuterated precursors. For instance, recent studies have highlighted innovative synthetic strategies that utilize green chemistry principles to minimize environmental impact while maximizing yield and purity .

Anticancer Properties

Recent research indicates that pyridine derivatives, including 2,6-dimethyl-d6-pyridine, exhibit significant anticancer activities. A study evaluating various pyridine-based compounds demonstrated their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The cytotoxicity was measured using the MTT assay, revealing that certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,6-Dimethyl-d6-pyridine | MCF-7 | 21.0 | |

| Doxorubicin | MCF-7 | 68.4 | |

| Compound X | HCT116 | 7.7 |

The mechanism of action for these compounds often involves the induction of apoptosis through various pathways, including the activation of caspases and modulation of apoptotic proteins .

Antioxidant Activity

Pyridine derivatives have also been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant capacity is often assessed through various assays measuring the ability to inhibit lipid peroxidation or reduce reactive oxygen species (ROS) levels .

Case Studies

- Anticancer Activity : In a controlled study, several pyridine derivatives were synthesized and tested against human cancer cell lines. Notably, compounds containing the 2,6-dimethylpyridine scaffold exhibited promising results against MCF-7 cells with an IC50 value significantly lower than that of traditional chemotherapeutics like doxorubicin .

- Mechanistic Insights : Another study explored the interaction of 2,6-dimethyl-d6-pyridine with integrin αvβ3 in tumor vasculature. This interaction is crucial for developing targeted therapies aimed at inhibiting angiogenesis in tumors .

Eigenschaften

IUPAC Name |

2,6-bis(trideuteriomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISVCGZHLKNMSJ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC(=CC=C1)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445598 | |

| Record name | 2,6-Dimethyl-d6-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10259-14-0 | |

| Record name | 2,6-Dimethyl-d6-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10259-14-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.